molecular formula C19H19N3O B287186 N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B287186
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: XITUCKFBZVDDDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPP belongs to the family of pyrazole derivatives and has been synthesized using various methods.

Wirkmechanismus

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its therapeutic effects through various mechanisms of action. This compound inhibits the PI3K/Akt/mTOR pathway by reducing the phosphorylation of Akt and mTOR, thus inhibiting cancer cell growth. This compound also inhibits the NF-κB pathway by reducing the expression of pro-inflammatory cytokines, thus reducing inflammation. Additionally, this compound regulates glucose metabolism and insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, thus reducing inflammation. This compound also reduces the phosphorylation of Akt and mTOR, inhibiting cancer cell growth. Additionally, this compound regulates glucose metabolism and insulin sensitivity by activating the AMPK pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be optimized using various methods. This compound also has potential therapeutic properties in various scientific research applications, making it a promising compound for further study. However, this compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide research. One direction is to investigate the potential of this compound as a therapeutic agent for various cancers, including breast, lung, and prostate cancer. Another direction is to investigate the potential of this compound as an anti-inflammatory agent for various diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could investigate the potential of this compound as an anti-diabetic agent for the treatment of type 2 diabetes. Finally, future research could investigate the potential of this compound as a chemopreventive agent for various cancers.

Synthesemethoden

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with methyl iodide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with 4-chlorobenzoyl chloride. These methods have been optimized to yield high purity this compound.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown potential therapeutic properties in various scientific research applications, including cancer treatment, anti-inflammatory, and anti-diabetic effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. This compound also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and inhibiting the NF-κB pathway. Additionally, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin sensitivity.

Eigenschaften

Molekularformel

C19H19N3O

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-13-9-10-14(2)18(11-13)21-19(23)17-12-20-22(15(17)3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,23)

InChI-Schlüssel

XITUCKFBZVDDDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Löslichkeit

5.1 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.